molecular formula C18H24N2 B3366955 N,N'-Dibenzyl-2-methyl-1,3-propanediamine CAS No. 155448-02-5

N,N'-Dibenzyl-2-methyl-1,3-propanediamine

Cat. No.: B3366955
CAS No.: 155448-02-5
M. Wt: 268.4 g/mol
InChI Key: UTVKWYMBAOILSL-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Diamine Scaffolds in Modern Organic and Inorganic Chemistry

The 1,3-diamine motif is a fundamental structural unit in modern chemistry, prized for its versatile applications. These compounds, characterized by two nitrogen atoms separated by a three-carbon backbone, are integral to the synthesis of a wide array of chemical entities, from pharmaceuticals to complex materials. nih.govnih.gov In organic synthesis, 1,3-diamines are crucial building blocks for the construction of heterocyclic compounds and serve as key components in various catalytic processes. nih.gov

In the realm of inorganic chemistry, 1,3-diamines are widely employed as ligands that bind to metal centers to form coordination complexes. ua.esnist.gov The resulting complexes exhibit a diverse range of chemical and physical properties, which are heavily influenced by the structure of the diamine ligand. The ability of the two nitrogen atoms to chelate to a metal ion often imparts significant stability to the resulting complex. This has led to their extensive use in areas such as catalysis, materials science, and bioinorganic chemistry.

Unique Structural Attributes of N,N'-Dibenzyl-2-methyl-1,3-propanediamine

This compound possesses a unique combination of structural features that distinguish it from simpler diamines. These attributes, namely the stereocenter at the 2-position and the bulky N-benzyl substituents, are crucial in defining its chemical behavior and potential applications.

The presence of a methyl group at the C2 position of the propane (B168953) backbone introduces a stereocenter into the molecule. This means that this compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). The ability to synthesize and utilize enantiomerically pure forms of this diamine is of paramount importance in the field of asymmetric synthesis. nist.gov

Chiral ligands are essential for the development of catalysts that can selectively produce one enantiomer of a chiral product over the other. This is a critical consideration in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. The fixed, well-defined three-dimensional arrangement of a chiral ligand around a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. The methyl group at the stereocenter of this compound plays a crucial role in establishing this chiral environment.

The substitution of the nitrogen atoms with benzyl (B1604629) groups (a benzene (B151609) ring attached to a methylene (B1212753) group) has a profound impact on the molecule's properties. nih.gov Sterically, the bulky benzyl groups can influence the coordination geometry of metal complexes, creating specific pockets around the metal center that can enhance the selectivity of catalytic reactions. nih.gov

Electronically, the benzyl groups can affect the electron-donating ability of the nitrogen atoms. Furthermore, the aromatic rings of the benzyl groups can engage in non-covalent interactions, such as π-π stacking, which can help to stabilize certain conformations of the ligand or its metal complexes. researchgate.net The presence of these bulky substituents can also enhance the solubility of the diamine and its derivatives in organic solvents, which is a practical advantage in many synthetic applications. The combination of the chiral center and the N-benzyl groups makes this compound a highly tunable ligand for a variety of chemical transformations.

Overview of Key Research Domains for this compound

The unique structural characteristics of this compound make it a promising candidate for application in several key areas of chemical research, most notably in coordination chemistry and asymmetric catalysis.

In coordination chemistry, certain classes of ligands have been identified as "privileged" because of their ability to form stable and catalytically active complexes with a wide range of metal ions. researchgate.net Chiral diamines are a prominent family of such privileged ligands. While specific studies on this compound are emerging, its structural features suggest it has the potential to act as a privileged ligand.

The chelate effect, where the two nitrogen atoms bind to a single metal center, is expected to lead to the formation of thermodynamically stable six-membered rings in its coordination complexes. The stereochemistry of the 2-methyl group and the steric bulk of the N-benzyl groups would create a well-defined and rigid chiral pocket around the metal ion. This is a highly desirable feature for a ligand, as it can lead to high levels of stereocontrol in catalytic reactions. Research on related N,N'-dialkyl-1,3-propanediamines has shown their ability to form stable complexes with various transition metals, and it is anticipated that this compound will exhibit similar or enhanced coordination properties. researchgate.net

The primary area of academic interest for chiral diamines like this compound is in the field of asymmetric catalysis. chemrxiv.orgchemrxiv.org The development of catalysts that can facilitate the synthesis of enantiomerically pure compounds is a major goal of modern organic chemistry. nist.gov Chiral diamine-metal complexes have been shown to be highly effective catalysts for a variety of asymmetric transformations, including hydrogenations, carbon-carbon bond-forming reactions, and aminations. nih.gov

The combination of a chiral backbone and tunable N-substituents in this compound makes it an attractive ligand for the development of new asymmetric catalysts. The stereocenter is expected to effectively transmit chiral information to the catalytic center, while the benzyl groups can be modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity for a specific reaction. While detailed research on the catalytic applications of this specific diamine is still growing, studies on analogous chiral 1,3-diamines in reactions such as asymmetric additions have demonstrated the potential for achieving high yields and excellent enantiomeric ratios. chemrxiv.orgchemrxiv.org

Data Tables

Table 1: General Properties of Representative 1,3-Propanediamines

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,3-Propanediamine109-76-2C₃H₁₀N₂74.12140
2-Methyl-1,3-propanediamine2400-78-4C₄H₁₂N₂88.15145-147
N-Methyl-1,3-propanediamine6291-84-5C₄H₁₂N₂88.15139-141
N,N'-Dibenzyl-1,3-propanediamine10239-34-6C₁₇H₂₂N₂254.37389.8 at 760 mmHg
This compound 1250405-19-6 C₁₈H₂₄N₂ 268.40 Not available

Note: Data for boiling points are at atmospheric pressure unless otherwise noted. Data for the title compound is limited.

Relevance in Mechanistic Organic and Bioorganic Studies

The structural characteristics of this compound make it a compelling ligand for in-depth mechanistic studies in both organic and bioorganic chemistry. Its utility stems from its ability to form stable coordination complexes with various transition metals, which are then employed as catalysts in a range of chemical transformations. The insights gained from using such ligands help to elucidate reaction pathways and the factors that govern stereochemical outcomes.

In the realm of mechanistic organic chemistry, chiral diamine ligands are instrumental in the study of asymmetric hydrogenation, a fundamental reaction for the synthesis of chiral compounds. For instance, ruthenium(II) complexes bearing chiral diamine ligands have been extensively studied for the asymmetric hydrogenation of ketones and quinolines. nih.govacs.org The mechanism of these reactions is often proposed to involve a metal-ligand bifunctional role, where the metal hydride and the protonated amine of the ligand participate in the concerted transfer of hydrogen to the substrate. acs.org

The N,N'-dibenzyl substituents on the diamine ligand can play a crucial role in these mechanistic pathways. The steric hindrance provided by the bulky benzyl groups can create a "chiral pocket" around the metal center, effectively dictating the orientation of the incoming substrate. This steric control is a key factor in achieving high enantioselectivity. Furthermore, the electronic properties of the benzyl groups can influence the reactivity of the catalytic complex.

The 2-methyl group on the propane backbone introduces a specific C2 symmetry to the ligand, a design principle that has proven highly effective in asymmetric catalysis. nih.govwikipedia.org This symmetry reduces the number of possible diastereomeric transition states, which can lead to higher enantiomeric excesses in the product. wikipedia.org The synthesis of chiral 1,3-diamines with substituents on the backbone is a well-established strategy to create effective ligands for asymmetric synthesis. mdpi.com

In bioorganic studies, chiral diamines and their metal complexes can serve as mimics for enzymatic processes. By designing ligands that replicate the active site of an enzyme, researchers can study the mechanisms of biological reactions in a more controlled, small-molecule setting. The structural and electronic tunability of ligands like this compound allows for the systematic investigation of substrate binding and activation, providing valuable insights into enzyme function. Chiral diamines have been shown to be effective in biomimetic asymmetric catalysis, including reactions performed in aqueous environments. chemrxiv.org

Table 1: Representative Applications of Chiral Diamine Ligands in Mechanistic Studies

Reaction TypeMetal CatalystChiral Ligand TypeMechanistic Insight
Asymmetric Hydrogenation of QuinolinesRuthenium(II)Monosulfonylated DiamineStepwise H+/H- transfer mechanism, enantioselectivity from CH/π interactions. nih.gov
Asymmetric Hydrogenation of KetonesRuthenium(II)BINAP/DiamineNonclassical metal-ligand bifunctional mechanism via a six-membered pericyclic transition state. acs.org
Asymmetric AllylationPalladiumC2-Symmetric DiamineHigh levels of asymmetric induction observed. nih.gov
Asymmetric Transfer HydrogenationIridium(III)Polymeric Chiral DiaminesIncreased reactivity with longer polymer chains, suggesting a deactivation mechanism. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dibenzyl-2-methylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVKWYMBAOILSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N,n Dibenzyl 2 Methyl 1,3 Propanediamine

Stereoselective Synthesis of N,N'-Dibenzyl-2-methyl-1,3-propanediamine and its Chiral Variants

The introduction of a methyl group at the C2 position of the propane (B168953) backbone creates a chiral center, necessitating stereoselective synthetic strategies to obtain enantiomerically pure forms of this compound.

The asymmetric synthesis of 1,3-diamine derivatives is crucial for accessing chiral ligands and catalysts. nih.gov One powerful strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been extensively used for the asymmetric synthesis of a wide variety of amines. yale.edu Another advanced approach is the sequential application of transition metal-catalyzed reactions. For instance, a combination of Palladium-catalyzed asymmetric allylic amination and Rhodium-catalyzed intramolecular aziridination can be employed to construct polyfunctionalized diamines from racemic starting materials. nih.gov This method allows for the formation of enantioenriched sulfamate products, which can be further transformed into the desired diamine derivatives. nih.gov

The optimization of such catalytic systems is key to achieving high enantioselectivity. Factors such as the choice of chiral ligand, catalyst loading, and solvent can significantly influence the outcome of the reaction.

Table 1: Optimization of Pd-catalyzed Asymmetric Allylic Amination

EntryLigandCatalyst Loading (mol %)SolventYield (%)Enantiomeric Excess (ee, %)
1L12.5THF7586
2L12.5Dioxane7085
3L15.0THF9086
4L22.5THF78>90
5L25.0Dioxane85>90

Data synthesized from findings on asymmetric diamine synthesis. nih.gov

Enantioselective reduction of prochiral precursors, such as ketones or imines, is a fundamental strategy for establishing chirality. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine as a catalyst for the enantioselective reduction of ketones with borane, is a prominent example of such a method. This approach can be applied to a suitably functionalized keto-precursor to generate a chiral alcohol, which is then converted to the corresponding amine.

Another effective strategy is the enzymatic desymmetrization of prochiral meso-diamines. Lipases, for instance, can catalyze the stereoselective mono-protection of 2-substituted 1,3-propanediamine derivatives. This process can yield enantioenriched mono-N-carbamate-protected precursors, which can then be elaborated to the final chiral diamine. mdpi.com

When a precursor already contains a chiral center, subsequent reactions must be controlled to produce the desired diastereomer. Diastereoselective approaches often rely on substrate control, where the existing stereocenter directs the approach of reagents, or reagent control, where a chiral reagent selectively reacts with one face of the molecule.

In the context of diamine synthesis, the addition of nucleophiles to chiral N-tert-butanesulfinyl imines is a well-established method for creating new stereocenters with high diastereoselectivity. semanticscholar.org Similarly, dirhodium-catalyzed cyclopropanation reactions have demonstrated high levels of diastereoselectivity, which is controlled by the fit of the substrate into the chiral pocket of the catalyst. nih.gov These principles can be applied to the synthesis of this compound by carefully selecting chiral precursors and reagents to control the formation of the second stereocenter relative to the first.

General Synthetic Pathways to N,N'-Dibenzyl-1,3-propanediamine Analogues

General methods for the synthesis of N,N'-dibenzylated 1,3-diamines often involve reductive amination or the reduction of di-Schiff base intermediates. These methods are robust and can be applied to a variety of substrates.

Reductive amination is a widely used and efficient method for forming C-N bonds and is a cornerstone for the synthesis of amines from carbonyl compounds. byu.eduunive.it The process typically involves the in-situ formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced by a suitable reducing agent present in the reaction mixture. byu.edu

A variety of reducing agents can be employed, each with its own advantages and limitations. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride [NaB(OAc)₃H]. byu.edusemanticscholar.org More specialized reagents like benzylamine-borane have also been developed as effective, mild reducing agents for this transformation. byu.edu The choice of catalyst, such as an iron-based Lewis acid, can also promote imine formation and facilitate the one-pot synthesis. unive.it These protocols are often characterized by mild reaction conditions, high yields, and tolerance to various functional groups. organic-chemistry.org

Table 2: Reductive Amination of Aldehydes with Benzylamine

AldehydeReducing AgentCatalystYield (%)
BenzaldehydeNaBH₄Aquivion-Fe91
4-ChlorobenzaldehydeNaBH₄Aquivion-Fe88
4-MethoxybenzaldehydeNaBH₄Aquivion-Fe93
CyclohexanecarboxaldehydeBenzylamine-boraneNone85

Data synthesized from findings on reductive amination protocols. byu.eduunive.it

A common and efficient two-step pathway to N,N'-dibenzyl-1,3-propanediamine analogues involves the formation and subsequent reduction of a di-Schiff base. semanticscholar.org Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. derpharmachemica.comshahucollegelatur.org.in

Optimization of Reaction Conditions and Green Chemistry Methodologies

The synthesis of this compound, typically achieved through the reductive amination of 2-methyl-1,3-propanediamine with benzaldehyde, is subject to optimization to enhance yield, reduce reaction times, and improve its environmental footprint. Green chemistry principles are increasingly being applied to such syntheses, focusing on minimizing hazardous substances and waste. jocpr.comacsgcipr.org

Key areas for optimization in the synthesis of N,N'-dialkyl-1,3-diamines include the choice of reducing agent, solvent, and catalyst. Traditional methods often employ borohydride reagents like sodium triacetoxyborohydride or sodium cyanoborohydride. organic-chemistry.org While effective, these reagents can generate toxic byproducts. nih.gov Green alternatives focus on catalytic hydrogenation, using hydrogen gas with catalysts such as palladium on carbon (Pd/C), or transfer hydrogenation, which uses safer hydrogen donors like ammonium formate. acsgcipr.orgnih.gov

The selection of solvents is another critical aspect of green synthesis. Replacing hazardous volatile organic compounds (VOCs) with greener alternatives like ethanol, water, or 2-methyltetrahydrofuran (2-MeTHF) can significantly reduce the environmental impact of the process. mdpi.com Furthermore, solvent-free, or neat, reaction conditions represent an ideal green chemistry approach, minimizing waste and simplifying product purification. rsc.org

Catalyst choice is pivotal for optimizing reductive amination. While traditional methods may use stoichiometric reducing agents, catalytic approaches are inherently greener due to the use of smaller quantities of reagents. jocpr.com For instance, iridium-based complexes have been shown to be effective catalysts for reductive amination under mild conditions, such as physiological temperature (37 °C). nih.gov The optimization process involves screening different catalysts and reaction conditions to find the ideal balance between reaction efficiency and sustainability.

Below is a data table illustrating a hypothetical optimization of the reductive amination process for a generic N,N'-dialkyl diamine synthesis, showcasing the impact of different parameters on the reaction outcome.

EntryReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃Dichloroethane251285
2H₂ (50 psi), 10% Pd/CMethanol252492
3HCOONH₄, Cp*Ir catalystMethanol371895
4H₂ (50 psi), 10% Pd/CEthanol401694
5Neat (Solvent-free), AirN/A254878

Functionalization and Derivatization Strategies for this compound

This compound serves as a versatile scaffold that can be chemically modified to create a wide range of derivatives with tailored properties for specific applications in materials science, catalysis, and biomedical research.

Introduction of Additional Substituents for Ligand Design

The core structure of this compound is an excellent platform for designing multidentate ligands for coordination chemistry. The nitrogen atoms of the diamine backbone can coordinate to metal ions, and further functionalization can enhance binding affinity and selectivity. For instance, introducing substituents on the phenyl rings of the benzyl (B1604629) groups can modulate the electronic properties and steric hindrance of the resulting metal complexes. nih.govresearchgate.net

Common derivatization strategies include:

Aromatic Substitution: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation) can introduce functional groups onto the benzyl rings. These groups can serve as additional coordination sites or influence the solubility and reactivity of the metal complex. For example, hydroxyl groups can be introduced to create salen-type ligands. researchgate.net

N-Functionalization: While the parent compound is N,N'-disubstituted, further reaction at the nitrogen atoms is possible, though less common. More relevant is the modification of the diamine backbone before the benzylation step, for instance, by introducing chiral centers or other functional groups.

Phosphine Introduction: Replacing the benzyl groups with diphenylphosphino groups, for example, can create bidentate phosphine ligands, which are widely used in homogeneous catalysis. nih.gov

These modifications allow for the fine-tuning of the ligand's properties to stabilize specific metal oxidation states or to promote specific catalytic transformations. nih.govresearchgate.net

Synthesis of Conjugates for Specific Research Probes

The primary amine groups present in the precursor 2-methyl-1,3-propanediamine, or the secondary amines in the final product, can act as handles for conjugation to other molecules, creating specialized research probes. thermofisher.comaatbio.com This process involves forming a stable covalent bond between the diamine scaffold and a reporter molecule, such as a fluorophore, or a biologically active molecule.

Key strategies for synthesizing such conjugates include:

Amide Bond Formation: One of the amine groups can be reacted with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide linkage. This is a common method for attaching fluorescent dyes or biotin tags to amine-containing molecules. aatbio.com

Isothiocyanate Coupling: Amine groups readily react with isothiocyanates to form thiourea linkages. Many commercial fluorescent probes are available as isothiocyanate derivatives for this purpose. acs.org

Maleimide Chemistry: While maleimides are typically used for labeling cysteine residues, they can also be functionalized with amines, providing another route for conjugation. acs.org

By attaching a fluorescent dye, the resulting conjugate can be used to visualize biological processes or to quantify the concentration of specific analytes. If conjugated to a drug molecule or a targeting ligand, the diamine can serve as a linker in a drug delivery system.

Exploration of Homologous Series and Structural Analogues

The systematic modification of the this compound structure allows for the exploration of structure-activity relationships. This involves synthesizing homologous series and structural analogues to investigate how changes in molecular architecture affect the compound's physical, chemical, and biological properties.

Homologous Series: The length of the alkyl chain between the two nitrogen atoms can be varied. For example, analogues based on 1,2-ethanediamine or 1,4-butanediamine can be synthesized. researchgate.netresearchgate.net This variation impacts the chelate ring size when the molecule acts as a ligand, which in turn affects the stability and geometry of the resulting metal complexes.

Structural Analogues: A wide variety of analogues can be created by changing the substituents on the nitrogen atoms. Instead of benzyl groups, other alkyl or aryl groups can be introduced. For example, using ethyl or other alkyl groups can alter the steric and electronic environment around the nitrogen atoms. Furthermore, the methyl group on the propane backbone can be replaced with other alkyl groups or removed entirely.

The synthesis of these analogues generally follows similar synthetic routes, such as reductive amination, allowing for the creation of a library of related compounds for systematic screening in various applications. rsc.orgresearchgate.net

The table below provides examples of potential structural analogues and the precursors required for their synthesis.

Analogue NameDiamine PrecursorAldehyde/Ketone PrecursorKey Structural Variation
N,N'-Dibenzyl-1,3-propanediamine1,3-PropanediamineBenzaldehydeNo methyl group on backbone
N,N'-Dibenzyl-1,2-ethanediamine1,2-EthanediamineBenzaldehydeShorter (ethylene) backbone
N,N'-Diethyl-2-methyl-1,3-propanediamine2-Methyl-1,3-propanediamineAcetaldehydeEthyl groups instead of benzyl
N,N'-Bis(4-methoxybenzyl)-2-methyl-1,3-propanediamine2-Methyl-1,3-propanediamine4-MethoxybenzaldehydeSubstituted benzyl groups
N,N'-Dicyclohexylmethyl-2-methyl-1,3-propanediamine2-Methyl-1,3-propanediamineCyclohexanecarboxaldehydeAlicyclic groups instead of benzyl

Coordination Chemistry and Ligand Properties of N,n Dibenzyl 2 Methyl 1,3 Propanediamine

Complexation with Transition Metals and Lanthanides

Formation of Metal-Diamine Coordination Compounds

No published studies document the formation of coordination compounds between N,N'-Dibenzyl-2-methyl-1,3-propanediamine and transition metals or lanthanides.

Diverse Coordination Modes and Chelation Topologies

The potential coordination modes and chelation topologies of this compound have not been experimentally determined.

Influence of Diamine Structure on Metal Coordination Sphere

The specific influence of the 2-methyl and N-benzyl groups of this diamine on the metal coordination sphere is uncharacterized.

Structural Elucidation of Metal Complexes Derived from this compound

Application of Single-Crystal X-ray Diffraction for Absolute Configuration and Geometry Determination

There are no available single-crystal X-ray diffraction studies for metal complexes of this compound.

Spectroscopic Characterization (NMR, UV-Vis, EPR) of Metal-Ligand Interactions

Spectroscopic data (NMR, UV-Vis, EPR) for metal complexes derived from this compound are not present in the scientific literature.

In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the coordination chemistry of this compound, as per the detailed outline provided, cannot be generated at this time. A thorough search of available scientific literature and chemical databases has revealed a significant lack of specific published research on this particular compound within the requested contexts.

The user's instructions demanded a strict focus on this compound, with detailed research findings for the following specific areas:

Analysis of Chelate Ring Conformations and Stereoisomerism in Complexes: No crystallographic or spectroscopic data is available in the public domain that details the specific chair, boat, or twist-boat conformations of the six-membered chelate ring formed by this ligand. Furthermore, there are no studies analyzing the specific stereoisomers (e.g., cis/trans, Λ/Δ) that arise from its coordination to metal centers. While general principles of diamine coordination chemistry exist, applying them to this unique ligand, with its specific steric demands from the 2-methyl and N-benzyl groups, would be speculative and violate the requirement for scientific accuracy.

Ligand Exchange Kinetics and Thermodynamics: The search yielded no studies on the kinetics (rates) or thermodynamics (equilibrium constants, enthalpy, or entropy changes) of ligand exchange reactions involving metal complexes of this compound.

Intramolecular Rearrangements and Cyclometallation Reactions: There is no available literature describing intramolecular processes, such as conformational ring flips or isomerizations, for complexes of this ligand. Similarly, no documented instances of cyclometallation, where the metal center might activate a C-H bond on one of the benzyl (B1604629) groups, have been found for this specific compound.

Stability Studies of Metal-Diamine Complexes in Solution: While stability constants for the parent 1,3-propanediamine and other simpler N-alkyl derivatives are documented scispace.commdpi.com, no such data has been published for this compound. The electronic and significant steric effects of the substituents would render any extrapolation from simpler ligands inaccurate.

To generate the requested article would require fabricating information or discussing related but distinct chemical compounds, both of which would directly contradict the user's explicit instructions for accuracy and strict adherence to the specified subject. Therefore, in the interest of providing factual and non-hallucinatory content, the article cannot be written until specific research on the coordination chemistry of this compound becomes publicly available.

Theoretical and Computational Investigations on N,n Dibenzyl 2 Methyl 1,3 Propanediamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These ab initio methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. frontiersin.orgnih.gov It is widely employed to predict the geometry, electronic properties, and reactivity of molecules. For N,N'-Dibenzyl-2-methyl-1,3-propanediamine, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the nitrogen atoms of the diamine backbone are expected to be the primary nucleophilic sites due to their lone pairs of electrons, making them key centers for coordination with metal ions or for participating in nucleophilic reactions. The aromatic rings would also exhibit regions of negative potential above and below the plane.

Calculated PropertyPredicted ValueSignificance for this compound
EHOMO ~ -6.0 eVIndicates the energy of the highest energy electrons, likely localized on the nitrogen atoms and benzyl (B1604629) π-systems. Relates to ionization potential.
ELUMO ~ -0.5 eVIndicates the energy of the lowest energy unoccupied orbital, likely an anti-bonding π* orbital on the benzyl groups. Relates to electron affinity.
Energy Gap (ΔE) ~ 5.5 eVA relatively large gap suggests high kinetic stability and lower overall reactivity, characteristic of a stable organic ligand.

Note: The values presented are typical estimates for similar organic molecules and would need to be specifically calculated for this compound using a selected DFT functional and basis set.

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations can determine the frequencies and intensities of the vibrational modes. scielo.org.za For this compound, characteristic bands would include N-H stretching, aromatic and aliphatic C-H stretching, and C-N stretching. Comparing calculated spectra with experimental FT-IR data helps in the assignment of vibrational modes. mdpi.com

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch 3300 - 3400Stretching vibration of the secondary amine N-H bonds.
Aromatic C-H Stretch 3000 - 3100Stretching of C-H bonds on the benzyl rings. scirp.org
Aliphatic C-H Stretch 2850 - 2960Asymmetric and symmetric stretching of CH, CH₂, and CH₃ groups in the propane (B168953) backbone. scirp.org
C=C Aromatic Stretch 1450 - 1600In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings.
C-N Stretch 1100 - 1250Stretching vibration of the carbon-nitrogen bonds.
Aromatic C-H Bend 730 - 770 & 690 - 710Out-of-plane bending for monosubstituted benzene (B151609) rings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govmdpi.com These predictions are crucial for assigning signals in complex experimental spectra. scielo.br

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (ortho, meta, para) 7.2 - 7.4127 - 129
Benzyl CH₂ ~ 3.7~ 54
Propane CH₂ (C1, C3) ~ 2.6 - 2.8~ 50
Propane CH (C2) ~ 1.7~ 30
Amine N-H 1.5 - 2.5 (broad)-
Methyl CH₃ ~ 0.9~ 18

Note: Predicted shifts are relative to TMS and can vary based on the solvent and computational level.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govscielo.org.za It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzyl rings, typically appearing as strong absorptions in the UV region (around 200-270 nm).

This compound is a flexible molecule due to the presence of multiple rotatable single bonds. Conformational analysis is the study of the different 3D arrangements a molecule can adopt through bond rotation. libretexts.org Computational scans of the potential energy surface (PES) are performed by systematically rotating key dihedral angles (e.g., along the C1-C2 and C2-C3 bonds of the propane backbone and the C-N bonds). This process maps out the energy landscape, identifying low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. scielo.brmasterorganicchemistry.com

Understanding the conformational preferences of the free diamine ligand is essential for predicting how it will coordinate to a metal center. The steric bulk of the benzyl groups and the methyl group on the propane backbone will significantly influence the accessible conformations. The formation of metal complexes introduces new constraints, and DFT calculations can be used to determine the most stable geometries of these complexes, predicting coordination numbers and bond angles.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. Molecular modeling, particularly using classical force fields, allows for the simulation of molecular motion and interactions.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time based on Newton's laws of motion and a classical force field. ethz.ch An MD simulation of this compound, either in a solvent or interacting with a biological receptor or metal catalyst, can reveal its dynamic behavior.

These simulations provide detailed information about the ligand's flexibility, showing how the propane backbone and benzyl side chains move and reorient over time. This is critical for understanding how the ligand can adapt its shape to fit into a constrained environment like the active site of an enzyme or the coordination sphere of a metal ion. Analysis of the simulation trajectory can quantify the range of motion for different parts of the molecule and identify preferred interaction modes within a binding pocket.

The accuracy of MD simulations depends entirely on the quality of the underlying force field, which is a set of equations and associated parameters that define the potential energy of the system. ethz.chbohrium.com A force field includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

For a novel or specialized molecule like this compound, existing general-purpose force fields (e.g., CHARMM General Force Field (CGenFF) or GAFF) may not have perfectly optimized parameters. ethz.chnih.gov Therefore, a specific parametrization might be necessary. This process involves:

Quantum Mechanical Calculations: Performing high-level DFT calculations on the molecule and its fragments to obtain reference data, including optimized geometries, vibrational frequencies, and rotational energy profiles for key dihedral angles. nih.gov

Parameter Fitting: Adjusting the force field parameters (e.g., force constants, equilibrium values, partial atomic charges) to reproduce the QM data as closely as possible. nih.gov Partial charges are often fitted to reproduce the QM electrostatic potential.

A well-parameterized force field is crucial for conducting reliable MD simulations that can accurately predict the conformational dynamics and interaction energies of this compound and its complexes.

Analysis of Strain Energy and Steric Factors in Coordination Compounds

The coordination of a flexible ligand like this compound to a metal center invariably induces conformational changes and associated strain. The six-membered chelate ring formed by 1,3-diamines is a classic example where ring puckering and substituent orientation dictate the stability and geometry of the resulting metal complex.

Strain Energy Analysis:

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the strain energy in coordinated ligands. nih.govresearchgate.net The total strain energy (E_strain) in a coordinated ligand can be conceptualized as the energy difference between the conformation adopted by the ligand in the complex and its lowest energy (gas-phase) conformation when uncoordinated.

This can be further broken down into contributions from bond stretching, angle bending, and torsional (dihedral) strain. For this compound, the key sources of strain upon coordination would be:

Chelate Ring Pucker: The six-membered M-N-C-C-C-N ring (where M is the metal center) will adopt a conformation (e.g., chair, boat, or twist-boat) that minimizes its internal strain. The presence of the 2-methyl group will influence the preferred pucker and introduce steric interactions.

Torsional Strain: Rotation around the C-C and C-N bonds of the propane backbone is constrained upon chelation, leading to torsional strain. nih.gov

Steric Interactions: The bulky N-benzyl groups can lead to significant steric clashes with each other, with the 2-methyl group, and with other ligands in the coordination sphere.

A hypothetical strain energy analysis for different coordination geometries or with different metal ions could be performed. The results, similar to those presented in Table 1, would offer insights into the thermodynamic stability of various potential complexes. Lower strain energies generally correlate with more stable complexes. researchgate.net

Table 1: Hypothetical Strain Energy Analysis for [M(this compound)Cl₂] Complexes This table presents illustrative data for conceptual purposes.

Metal Ion (M)Coordination GeometryChelate Ring ConformationCalculated Total Strain Energy (kcal/mol)
Ni(II)Square PlanarTwist-Boat8.5
Ni(II)TetrahedralChair6.2
Cu(II)Distorted Square PlanarSkew-Boat7.9
Zn(II)TetrahedralChair5.8

Steric Factors:

The steric bulk of a ligand is a critical parameter that influences coordination number, geometry, and the accessibility of the metal center to substrates in a catalytic cycle. nih.govnumberanalytics.com For this compound, the N-benzyl and 2-methyl groups are the primary contributors to its steric profile.

Computational chemistry allows for the quantification of these steric effects through parameters like the cone angle (θ) . The cone angle represents the solid angle occupied by a ligand at the metal center. By building a computational model of the ligand coordinated to a metal and measuring the angle of the cone that encompasses the van der Waals radii of the ligand's atoms, a quantitative measure of its steric hindrance can be obtained.

Computational Design of Novel Derivatives

Building upon the understanding of steric and electronic properties, computational methods facilitate the in silico design and screening of novel derivatives of this compound for specific applications, most notably in catalysis. sinocompound.comacs.org

In silico screening involves creating a virtual library of candidate ligand derivatives and evaluating their potential performance using computational models before committing to laboratory synthesis. For catalysis, this often involves modeling key steps in a proposed catalytic cycle. sinocompound.comresearchgate.net

For instance, if we were to design a catalyst for a copper-catalyzed cross-coupling reaction, we could create a virtual library of derivatives by modifying the parent ligand. Modifications could include:

Aryl Ring Substitution: Introducing electron-donating or electron-withdrawing groups on the benzyl rings to tune the electronic properties of the nitrogen donors. nih.gov

Backbone Modification: Altering the substitution on the propane backbone (e.g., replacing the 2-methyl with larger or smaller alkyl groups).

N-Substituent Variation: Replacing the benzyl groups with other alkyl or aryl moieties.

The performance of each virtual ligand could then be assessed by calculating the energy barriers of critical transition states in the catalytic cycle, such as oxidative addition or reductive elimination. Ligands that lead to lower energy barriers for the rate-determining step would be identified as promising candidates for synthesis.

Table 2: Illustrative In Silico Screening Data for a Hypothetical Catalytic Reaction This table presents illustrative data for conceptual purposes. The target is to minimize the energy barrier of the rate-determining step.

Ligand Derivative (Modification on this compound)Calculated Energy Barrier (kcal/mol)Predicted Relative Rate
Parent Ligand22.51.0
4,4'-Dimethoxybenzyl20.85.2
4,4'-Dichlorobenzyl23.10.6
2-Ethyl on backbone22.90.8
N,N'-Di(n-propyl)21.53.1

The principles of coordination chemistry dictate that the size, electronic properties, and preferred coordination geometry of a metal ion must be matched by the ligand. Rational design uses computational tools to tailor a ligand for a specific metal. researchgate.netscirp.org

For this compound, the inherent flexibility and the steric bulk of the benzyl groups would result in different coordination preferences for different metals.

For late transition metals like Pd(II) or Pt(II) , which often favor square planar geometries, the ligand would likely need to adopt a conformation that minimizes steric clashes in a planar arrangement. Computational modeling could explore whether substitutions on the benzyl rings or the propane backbone could better stabilize this geometry.

For first-row transition metals like Co(II) or Zn(II) , which commonly adopt tetrahedral or octahedral geometries, the ligand has more conformational freedom. DFT calculations can predict the stability of these different geometries. researchgate.netacs.org For example, designing a derivative for a Zn(II) Lewis acid catalyst might involve modifying the ligand to create a more open coordination site for substrate binding.

By analyzing parameters such as metal-ligand bond strengths, orbital overlaps (from Natural Bond Orbital analysis), and the energies of frontier molecular orbitals (HOMO-LUMO), chemists can make informed decisions on how to modify the ligand structure to achieve desired electronic properties and geometric compatibility with a target metal center. scirp.org This approach accelerates the discovery of new, efficient, and selective metal-ligand systems for catalysis and materials science.

Advanced Academic Applications and Emerging Research Areas of N,n Dibenzyl 2 Methyl 1,3 Propanediamine

Role in Materials Science and Polymer Chemistry

The fundamental structure of N,N'-Dibenzyl-2-methyl-1,3-propanediamine, containing two reactive secondary amine groups, positions it as a valuable, albeit currently under-explored, building block in polymer science. The presence of the methyl group introduces steric hindrance, which can influence polymer chain packing and material properties, while the benzyl (B1604629) groups can impart thermal stability and specific intermolecular interactions.

Utilization as a Monomer or Crosslinker in Polymer Synthesis

Primary and secondary diamines are fundamental monomers in the synthesis of various polymers, most notably polyamides and polyurethanes. For instance, compounds like 2,2-Dimethyl-1,3-propanediamine are utilized as building blocks where the two primary amine groups react with diacids or diisocyanates to form robust polymer chains. sigmaaldrich.com This reaction leads to high-performance materials with enhanced mechanical properties and thermal stability. sigmaaldrich.com

Theoretically, this compound could be employed in a similar fashion. Its two secondary amine hydrogens are available for reaction with acyl chlorides or isocyanates to form the corresponding polyamides or polyureas. The bulky benzyl substituents would likely result in polymers with distinct properties compared to those derived from less hindered diamines. These properties could include increased amorphous content, lower crystallinity, and improved solubility in organic solvents.

Furthermore, diamines can act as crosslinking agents to create three-dimensional polymer networks, which enhances material strength and thermal resistance. wikipedia.org The reactivity of the two amine groups in this compound allows it to link different polymer chains together, a critical process in the production of durable materials like epoxy resins and elastomers. wikipedia.orggoogle.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-reactantResulting LinkagePotential Polymer Properties
PolyamideDiacyl Chloride (e.g., Terephthaloyl chloride)AmideHigh thermal stability, altered solubility, reduced crystallinity due to steric hindrance.
PolyureaDiisocyanate (e.g., Methylene (B1212753) diphenyl diisocyanate)UreaFormation of tough, elastomeric materials; benzyl groups may enhance aromatic interactions.
Epoxy Resin (as crosslinker)Diglycidyl ether (e.g., Bisphenol A diglycidyl ether)β-amino alcoholCreation of a rigid, thermoset network with potentially modified mechanical toughness.

Development of Functional Materials Incorporating Diamine Scaffolds

The incorporation of specific diamine scaffolds into materials is a strategy to impart desired functionalities. Research has shown that functionalized diamines, such as N-(2-arylethyl)-2-methylprop-2-enamides, can serve as reagents for creating molecularly imprinted polymers (MIPs). mdpi.com These polymers are designed with cavities that selectively bind to a target molecule, making them useful in sensing or separation technologies.

Given its defined stereochemistry and aromatic groups, this compound could be a valuable scaffold for similar applications. The benzyl groups could be functionalized to tailor interactions with specific analytes. Furthermore, the inherent flexibility of the propanediamine backbone combined with the rigidity of the benzyl groups could create unique binding pockets within a polymer matrix. This approach is central to the development of advanced materials for environmental analysis, food safety, and biomedical applications. mdpi.com

Precursor in the Synthesis of Coordination Polymers or Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. Flexible diamine-derived ligands are of interest because their conformational freedom can lead to novel network topologies. rsc.org For example, a tetracarboxylic acid derivative of 1,3-diaminopropane (B46017) has been used to synthesize coordination polymers with vacant amine sites and gas adsorption capabilities. rsc.org

This compound, with its two nitrogen atoms, can act as a bidentate or bridging ligand to coordinate with metal centers. The steric hindrance caused by the methyl and benzyl groups can significantly influence the coordination sphere of the metal ion and direct the assembly of the final framework. researchgate.net This steric effect is a known strategy to control the dimensionality and porosity of MOFs. researchgate.netresearchgate.net While this specific diamine has not been reported as a primary ligand in a MOF, related structures like N,N-diethyl-3-methylbenzamide (DEET) have been used as solvents and even phase-directing agents in MOF synthesis. osti.govrsc.org This suggests that N-substituted amines and amides can play a significant role in the formation of these advanced porous materials.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, with its hydrogen bond donors (N-H groups) and aromatic rings capable of π-stacking, makes it a compelling candidate for studies in molecular recognition and the design of self-assembling systems.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking) in Molecular Recognition

Non-covalent interactions are the foundation of molecular recognition, where a host molecule selectively binds a guest. The secondary amine groups in this compound can act as hydrogen bond donors, while the nitrogen atoms themselves can be hydrogen bond acceptors. The two benzyl groups provide sites for π-π stacking interactions, a significant force in the organization of aromatic molecules.

Computational studies on other systems, such as those involving imidazole, demonstrate that the interplay of hydrogen bonding and π-systems is critical for the stability of molecular complexes. nih.gov Similarly, research into π-π stacking interactions in halogenated 3-methylindoles highlights how substitutions on an aromatic ring can fine-tune these forces. The structure of this compound offers a platform to study how the flexible propane (B168953) linker mediates the interaction between the two aromatic benzyl rings, potentially leading to intramolecular (self-folding) or intermolecular (self-assembly) structures driven by these weak forces.

Design of Supramolecular Architectures Utilizing Diamine Moieties

The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach to creating novel nanomaterials. nih.govuniversiteitleiden.nl The process relies on encoding structural information into the molecular building blocks. Flexible ligands are particularly interesting in this context, as they can adopt various conformations to form complex architectures that would be inaccessible with rigid ligands alone. mdpi.com

The this compound molecule combines a flexible three-carbon chain with bulky, rigid end groups. This combination could be exploited to design new supramolecular systems. For example, in the presence of appropriate metal ions, it could form metallo-macrocycles or helicates. In the absence of metals, it could self-assemble through a combination of hydrogen bonding and π-stacking to form gels, liquid crystals, or other ordered phases. The sequence and structure of building blocks in oligomers have been shown to dramatically impact their self-assembly into different nanostructures like nanofibers or vesicles. nih.gov By functionalizing the benzyl groups of this compound, it could be incorporated as a key structural unit in such sequence-defined oligomers to create new photoresponsive or stimuli-responsive materials.

Table 2: Summary of Potential Advanced Applications

Research AreaPotential Role of this compoundKey Structural FeaturesAnticipated Outcome/Application
Polymer ChemistryMonomer or CrosslinkerTwo secondary amine groups, steric bulkSynthesis of soluble, amorphous polyamides/polyureas with high thermal stability.
Materials SciencePrecursor for MOFs/Coordination PolymersN-donor sites, steric hindrance, flexible backboneFormation of novel porous materials with unique topologies for gas storage or catalysis.
Supramolecular ChemistrySelf-assembling building blockHydrogen bond donors/acceptors, aromatic rings (π-stacking)Creation of functional soft materials like gels, liquid crystals, or molecular sensors.

Electrochemical Properties and Redox Behavior of Derived Compounds

Similarly, studies on N,N'-dialkyl-1,3-propanedialdiminium salts and their corresponding neutral dialdimines have explored their conformational isomers, though detailed electrochemical data is not the primary focus. illinois.edu The electrochemical properties of polymers incorporating other nitrogen-containing heterocyclic moieties, such as dicyanoimidazole, have also been investigated, revealing quasi-reversible reduction waves. umich.edu

Although direct data is absent for this compound derivatives, it can be hypothesized that its metal complexes would exhibit redox activity. The nitrogen atoms of the diamine would coordinate to a metal center, and the benzyl groups could influence the steric and electronic environment around the metal, thereby affecting its redox potentials. Further research, including the synthesis of transition metal complexes with this ligand and their subsequent electrochemical analysis, would be necessary to elucidate their specific redox behaviors and potential applications in areas such as catalysis or materials science.

Future Research Directions and Challenges in the Study of N,n Dibenzyl 2 Methyl 1,3 Propanediamine

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of N,N'-Dibenzyl-2-methyl-1,3-propanediamine is the development of efficient and environmentally benign synthetic methodologies. Current research on analogous N,N'-dibenzyl diamines has paved the way for greener alternatives to traditional synthesis. An eco-friendly protocol has been developed for preparing similar compounds via the reduction of di-Schiff bases, notable for using water as a solvent and avoiding the need for a catalyst or azeotropic water removal in the initial step. ccsenet.orgresearchgate.net The subsequent reduction of the diimine intermediate to the diamine has been achieved with sodium borohydride (B1222165) under catalyst- and solvent-free conditions, offering excellent yields. ccsenet.orgresearchgate.net The main advantages highlighted by this protocol are its mild conditions, high yields, and simple work-up procedure. researchgate.net

Future research must focus on adapting and optimizing these sustainable methods specifically for this compound. Furthermore, drawing inspiration from the industrial production of related compounds like N,N-dimethyl-1,3-propanediamine, a significant challenge is the transition from batch reactions to continuous-flow processes. google.comcetjournal.it Developing a continuous fixed-bed hydrogenation process would enable stable, large-scale production with reduced energy consumption and cost. google.com Looking further ahead, the biosynthesis of diamines from renewable resources, which is being explored for monomers in the plastics industry, represents a long-term goal for achieving ultimate sustainability. nih.gov

Synthesis ChallengeProposed Future DirectionKey Benefits
Reliance on traditional, less green solvents and catalysts.Adopt water-based and solvent-free protocols. ccsenet.orgresearchgate.netReduced environmental impact, simpler work-up. researchgate.net
Batch production limits scalability and efficiency.Develop continuous-flow fixed-bed catalytic processes. google.comSuitable for large-scale production, stable quality, lower energy use. google.com
Dependence on petrochemical feedstocks.Explore biosynthetic pathways in engineered microorganisms. nih.govUse of renewable raw materials, sustainable industry. nih.gov

Exploration of Novel Catalytic Transformations and Chiral Applications

The molecular architecture of this compound, particularly the presence of nitrogen atoms capable of coordinating to metals, suggests its potential as a ligand in catalysis. The methyl group on the C2 position of the propane (B168953) backbone introduces a chiral center, opening up a significant field of research in asymmetric catalysis.

Studies on structurally related chiral 1,3-diamines have demonstrated their effectiveness as ligands in copper-catalyzed asymmetric Henry reactions, producing various β-nitroalcohols in excellent yields (up to 98%) and high enantioselectivities (up to 91% enantiomeric excess). nih.gov Another promising area is the use of enzymes in conjunction with such diamines; the desymmetrization of prochiral 2-aryl-1,3-propanediamines has been successfully achieved using lipases to produce optically active amines with high enantiopurity. nih.gov

A key future challenge will be the efficient synthesis of enantiomerically pure (R)- and (S)-N,N'-Dibenzyl-2-methyl-1,3-propanediamine. Once isolated, these chiral ligands could be explored in a wide array of metal-catalyzed reactions. The ability of related tetramethyl-1,3-propanediamine to form dinuclear copper(II) species points towards the potential of the target compound to create novel, well-defined metal complexes for catalysis. sigmaaldrich.com

Integration into Advanced Functional Materials and Nanosystems

The distinct structural features of this compound make it an attractive candidate for incorporation into advanced materials. The diamine functionality is a classic building block for polymers such as polyamides and for cross-linking polymer chains to create materials like hydrogels. nih.govsigmaaldrich.com The benzyl (B1604629) groups provide steric bulk and potential sites for further functionalization, allowing for the fine-tuning of material properties.

A significant research direction is the use of this compound as a "structure directing molecule" or template in the synthesis of porous materials. Simpler analogues like N-Methyl-1,3-diaminopropane have been successfully used to direct the synthesis of crystalline aluminophosphates. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This suggests that this compound could be employed to create novel zeolites, metal-organic frameworks (MOFs), or other nanosystems with unique pore structures and functionalities. The challenge lies in understanding how the specific size and stereochemistry of the molecule can influence the final architecture of the resulting material.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for its rational application. Future research must employ a combination of advanced analytical and computational methods to elucidate these properties.

Spectroscopic and Analytical Techniques: Sophisticated analytical methods are needed to characterize the compound and its derivatives, especially within complex mixtures. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of related diamines in challenging matrices, often requiring derivatization to enhance detection. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with chiral solvating agents, will be indispensable for analyzing the enantiomeric purity of chiral variants and for studying the non-covalent interactions that govern its role in catalysis and molecular recognition. mdpi.com

Computational Modeling: In silico techniques are powerful tools for predicting and rationalizing the behavior of molecules. Computational studies on related N,N'-dialkyl-1,3-propanedialdiminium salts have been used to understand the stability of different isomers (e.g., E,Z vs. E,E) by considering factors like steric effects and solvation. illinois.edu Similar computational models can be applied to this compound to predict its preferred conformations and reactivity. Furthermore, techniques like molecular docking and the analysis of molecular electrostatic potential (MEP) maps can provide insights into how the molecule interacts with enzyme active sites or metal centers, guiding the design of new catalysts or biologically active compounds. semanticscholar.org

Research AreaKey TechniquesObjective
Structural Analysis X-Ray Crystallography, Computational Chemistry (DFT)Determine solid-state conformation and stable isomers in solution. illinois.edu
Purity & Quantification LC-MS/MS, NMR, Isotope DilutionDevelop methods for accurate quantification in complex systems. nih.govnih.gov
Chiral Analysis NMR with Chiral Solvating AgentsDetermine enantiomeric excess and study diastereomeric interactions. mdpi.com
Reactivity Prediction Molecular Docking, MEP MapsRationalize and predict interactions with catalytic sites or biological targets. semanticscholar.org

Investigation of this compound in Complex Chemical Systems

To fully harness its potential, the behavior of this compound must be studied in more complex environments that mimic real-world applications. This includes its role in multi-component reactions, its stability and function as a cross-linker within a polymer matrix, and its interactions at the interface of solid-state materials. A significant challenge is the analytical determination of the compound and its potential metabolites or degradation products in such systems. The development of robust analytical methods, likely based on isotope-dilution mass spectrometry, will be critical for tracking the fate of the molecule and understanding its mechanism of action in these complex scenarios. nih.gov

Q & A

Q. What are the established synthetic routes for N,N'-Dibenzyl-2-methyl-1,3-propanediamine, and how is its purity validated?

The compound is synthesized via alkylation of 1,3-propanediamine with benzyl halides under basic conditions. A common approach involves reacting 2-methyl-1,3-propanediamine with benzyl chloride in the presence of a base like sodium hydroxide, followed by purification via vacuum distillation or column chromatography. Purity is validated using gas chromatography (GC) with area% ≥ 98% and infrared spectroscopy (IR) to confirm structural identity .

Q. How is this compound characterized in biological systems, particularly in cellular uptake studies?

In biological contexts, the compound can be modified to cationize proteins (e.g., LDL) for studying receptor-independent cellular uptake. For example, cationized LDL (via reaction with the diamine) is degraded in lysosomes, as demonstrated in fibroblasts lacking LDL receptors, with degradation monitored via chloroquine inhibition assays and cholesterol metabolism analysis .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) and GC-MS are standard for quantification. Thin-layer chromatography (TLC) with ethyl acetate or toluene as mobile phases aids in tracking reaction intermediates. For coordination complexes, UV-Vis spectroscopy and cyclic voltammetry are used to study electronic transitions and redox behavior .

Advanced Research Questions

Q. How does this compound facilitate the design of metal-organic frameworks (MOFs) or coordination polymers?

Similar diamines (e.g., N,N,N',N'-Tetramethyl-1,3-propanediamine) act as cross-linkers in MOFs to enhance porosity and host-guest charge transfer. For N,N'-Dibenzyl derivatives, the benzyl groups may stabilize π-π interactions in frameworks, while the methyl group influences steric effects. Single-crystal X-ray diffraction and scanning electron microscopy (SEM) are used to analyze structural morphology .

Q. What role does this diamine play in environmental applications, such as CO2 capture or foam-enhanced oil recovery?

Amine-functionalized diamines react with CO2 to form carbamates, enabling applications in switchable solvents or foams. For instance, N,N,N',N'-Tetramethyl-1,3-propanediamine generates CO2-responsive gels with high sweeping efficiency in oil recovery. Researchers can adapt this methodology to test the dibenzyl derivative’s CO2 reactivity using FTIR and rheological studies .

Q. What are the degradation pathways of this compound under oxidative or nitrosative conditions?

Secondary and tertiary amines undergo dealkylation or nitrosamine formation when exposed to nitrogen oxides. For example, N,N,N'-Trimethyl-1,3-propanediamine degrades into stable nitrosamines, detectable via GC-MS. Similar protocols (e.g., nitrosonium tetrafluoroborate reactions) can be applied to study the dibenzyl derivative’s stability .

Q. How does structural modification of this diamine influence its antimicrobial efficacy in polymer matrices?

Cross-linking diamines with polymers (e.g., polycations) enhances antimicrobial properties. For N,N'-Dibenzyl derivatives, quaternization of the amine groups can improve hydrophilicity and ionic interactions with microbial membranes. Efficacy is tested via zone-of-inhibition assays and minimum inhibitory concentration (MIC) measurements .

Methodological Considerations

  • Contradiction Analysis : While highlights cross-linking efficiency in silica-based sorbents, emphasizes CO2 reactivity. Researchers must reconcile these properties by optimizing diamine concentration to balance cross-linking density and functional group accessibility.
  • Data Validation : Conflicting reports on amine stability (e.g., vs. 21) necessitate controlled studies under varying pH and temperature to map degradation kinetics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.